molecular formula C11H16F3N3 B2921266 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine CAS No. 2034294-79-4

1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine

Cat. No.: B2921266
CAS No.: 2034294-79-4
M. Wt: 247.265
InChI Key: CKGYSDJREYPTCJ-UHFFFAOYSA-N
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Description

1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine is a chemical building block of interest in medicinal and agrochemical research. Its structure incorporates two privileged pharmacophores: a piperidine ring and a pyrazole moiety, linked by an ethyl spacer. The piperidine ring is a common feature in bioactive molecules and is further functionalized with a trifluoromethyl group, a substituent known to significantly influence a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability . The pyrazole heterocycle is a nitrogen-containing scaffold frequently employed in the design of active pharmaceutical ingredients and ligands for various biological targets . The combination of these features makes this compound a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize it in the exploration of new therapeutic agents, such as central nervous system (CNS) modulators or enzyme inhibitors. It may also serve as a key precursor in the development of compounds for agrochemical applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c12-11(13,14)10-2-6-16(7-3-10)8-9-17-5-1-4-15-17/h1,4-5,10H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGYSDJREYPTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the pyrazole to the piperidine ring: This step often involves nucleophilic substitution reactions where the pyrazole is introduced to the piperidine ring.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions to ensure the trifluoromethyl group is correctly positioned on the piperidine ring.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.

    Addition: The compound can participate in addition reactions, particularly with electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine has applications across chemistry, biology, medicine, and industry, stemming from its unique chemical structure featuring a piperidine ring, a pyrazole moiety, and a trifluoromethyl group.

Scientific Research Applications

Chemistry

  • Building block for synthesis 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine serves as a building block in the synthesis of complex molecules.
  • Ligand in coordination chemistry This compound is also used as a ligand in coordination chemistry.

Biology

  • Enzyme inhibition and receptor binding The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
  • Biological activities Compounds with similar structures exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal properties. The pyrazole ring in the compound could potentially interact with various biological targets, leading to a range of biological effects.

Medicine

  • Pharmaceutical agent Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
  • GPBA partial agonist A novel partial agonist of GPBA reduces blood glucose level in a murine glucose tolerance test .

Industry

  • Development of new materials It is used in the development of new materials.
  • Intermediate in synthesis It also serves as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved in its action may include inhibition of specific enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

Compound : 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine (CAS 2310014-54-9)

  • Structure : Pyrazole linked via a methyl group to piperidine.
  • Molecular Weight: The target compound (estimated MW: ~263.29, C₁₂H₁₈F₃N₃) has a higher molecular weight than the methyl-linked analogue (MW: 247.26, C₁₁H₁₆F₃N₃) .
  • Synthesis : Pyrazole-piperidine derivatives often employ nucleophilic substitution or click chemistry. For example, describes CuI-catalyzed azide-alkyne cycloaddition for similar triazole-piperidine hybrids .

Trifluoromethyl-Substituted Piperidines

Compound : 1-(4-(Trifluoromethyl)phenyl)piperidine

  • Structure : Trifluoromethyl group attached to a phenyl ring, which is linked to piperidine.
  • Key Differences :
    • Electronic Effects : Direct attachment of -CF₃ to piperidine (target compound) may lead to stronger electron-withdrawing effects compared to the phenyl-CF₃ group, altering reactivity and solubility.
    • Synthetic Yield : Synthesized via nickel-catalyzed cross-coupling (81% yield), suggesting efficient methods for aryl-piperidine derivatives .

Piperidine Derivatives with Styryl Groups

Compounds : (E/Z)-1-Propargyl-4-(4-(trifluoromethyl)styryl)piperidines (83, 84)

  • Structure : Styryl group with -CF₃ substituent at the para position.
  • Key Differences :
    • Physical State : Styryl derivatives exhibit varied crystallinity (e.g., compound 84 is a white crystal, m.p. 72–74°C; compound 83 is an oil), highlighting the impact of substituents on phase behavior .
    • Yield : High yields (81–85%) for trifluoromethylstyryl derivatives suggest robust synthetic routes for bulky substituents .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues

Compound Molecular Formula Molecular Weight Substituent Position Physical State Synthesis Yield Reference
Target Compound* C₁₂H₁₈F₃N₃ ~263.29 1-(ethyl-pyrazole), 4-CF₃ Not reported Not reported -
1-((1-Methylpyrazol-4-yl)methyl)-4-CF₃-piperidine C₁₁H₁₆F₃N₃ 247.26 1-(methyl-pyrazole), 4-CF₃ Not reported Not reported
1-(4-(Trifluoromethyl)phenyl)piperidine C₁₂H₁₄F₃N 245.24 4-CF₃ (via phenyl) Pale yellow oil 81%
(E)-1-Propargyl-4-(4-CF₃-styryl)piperidine C₁₈H₁₉F₃N₂ 344.35 4-CF₃-styryl White crystal 85%

*Estimated based on structural extrapolation.

Key Observations:

  • Synthetic Accessibility : Nickel- or copper-catalyzed reactions (e.g., cross-coupling, click chemistry) are effective for introducing aryl and heteroaryl groups to piperidine .
  • Impact of -CF₃ : Direct attachment to piperidine (vs. phenyl) may enhance metabolic stability but reduce solubility due to increased hydrophobicity.
  • Linker Effects: Ethyl linkers (target compound) vs.

Biological Activity

1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine is a compound that has attracted significant attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a pyrazole moiety and a trifluoromethyl group. The presence of these functional groups contributes to its distinct chemical properties and biological activities.

The mechanism of action for 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine is not fully elucidated; however, it is believed to interact with various biological targets, similar to other pyrazole derivatives. Compounds with comparable structures have exhibited a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antitumor : Inhibitory effects on cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation markers.
  • Antidiabetic : Possible regulation of glucose metabolism.

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds structurally related to 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine have shown effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has been reported to show IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . A comparative analysis with standard chemotherapeutics like 5-Fluorouracil shows enhanced selectivity and efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine. The compound demonstrated notable activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, contributing to its effectiveness as an anticancer agent . The study highlighted its potential for further development as a therapeutic agent in oncology.

Pharmacological Profile

The pharmacological profile of 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine suggests multiple therapeutic applications:

Activity TypeDescription
AntibacterialEffective against S. aureus and C. albicans with MIC values between 4–16 µg/mL
AntitumorIC50 values in low micromolar range against MCF-7 and A549 cell lines
Anti-inflammatoryPotential reduction in inflammation markers observed in preclinical models
AntidiabeticRegulation of glucose metabolism in diabetic models reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine, and what key reaction steps are involved?

  • Methodological Answer : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the pyrazole-piperidine core. For example, a modified procedure involves reacting a piperidine precursor (e.g., 4-(trifluoromethyl)piperidine) with a pyrazole-ethyl azide in THF/acetone under reflux with CuI (10 mol%) as a catalyst. Purification is achieved via column chromatography using silica gel and methanol/dichloromethane gradients . Intermediate synthesis may employ 4-(trifluoromethyl)benzonitrile (CAS 455-18-5) as a precursor .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • X-ray crystallography resolves the 3D structure, particularly for verifying stereochemistry and intermolecular interactions (e.g., C–H···O/N hydrogen bonds) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent integration and electronic environments, with trifluoromethyl groups showing distinct ¹⁹F signals at ~-60 ppm .
  • HPLC (≥98% purity) with a C18 column and MeOH:H₂O mobile phase ensures purity .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : Piperidine-pyrazole hybrids are screened for enzyme inhibition (e.g., oxysterol-binding protein) using in vitro assays. For example, analogues with trifluoromethyl groups are tested via fluorescence polarization assays with recombinant proteins . Antimicrobial activity is evaluated using broth microdilution (MIC values against Gram-positive bacteria and fungi) .

Advanced Research Questions

Q. How can structural modifications improve metabolic stability and target affinity?

  • Methodological Answer :

  • Trifluoromethyl Optimization : Replace the trifluoromethyl group with difluoromethyl or pentafluorosulfanyl groups to enhance lipophilicity and metabolic resistance .
  • Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the pyrazole 4-position to modulate π-π stacking with target proteins .
  • Piperidine Functionalization : N-alkylation or sulfonation of the piperidine ring improves solubility and bioavailability .

Q. How should researchers address contradictory data in biological activity across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Use consistent buffer systems (e.g., ammonium acetate, pH 6.5) to minimize solvent effects .
  • Orthogonal Validation : Confirm IC₅₀ values via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-verify binding affinities .
  • Control for Solvent Artifacts : Avoid DMSO concentrations >1% in in vitro assays, as higher levels may nonspecifically inhibit enzymes .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 or bacterial topoisomerases). Docking scores correlate with experimental MIC values .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring in binding pockets .
  • QSAR Modeling : Apply CoMFA or HQSAR to link substituent electronegativity (Hammett σ values) with antifungal potency .

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